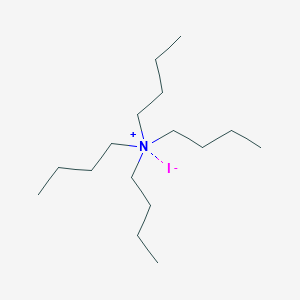

Tetrabutylammonium iodide

Descripción general

Descripción

Tetrabutylammonium iodide is a quaternary ammonium salt used in phase-transfer reactions. It is also used in regioselective ether cleavage reactions and as a source of iodide for nucleophilic displacement reactions .

Synthesis Analysis

Tetrabutylammonium iodide has been used in electrochemical analysis . An electrochemical method for the synthesis of phenanthridinones through constant-potential electrolysis (CPE) mediated by TBAI is reported . The protocol is metal and oxidant free, and proceeds with 100% current efficiency .Molecular Structure Analysis

Tetrabutylammonium iodide is an organic ammonium compound with the molecular formula C16H36IN . It has a molecular weight of 369.37 .Chemical Reactions Analysis

Tetrabutylammonium iodide is used in phase-transfer reactions, regioselective ether cleavage reactions, and as a source of iodide for nucleophilic displacement reactions .Physical And Chemical Properties Analysis

Tetrabutylammonium iodide is a white or tan powder. It is soluble in water and ethanol, slightly soluble in chloroform and benzene. It is stable under normal temperature and pressure .Aplicaciones Científicas De Investigación

Thiolation of Oxindoles

Tetrabutylammonium iodide is used in the thiolation of oxindoles using sulfonyl chlorides as sulfenylation reagents . This process synthesizes 3-sulfanyloxindoles, which are known to have anticancer, antifungal, and antitubercular activities . The reaction is promoted by iodide anions, which convert sulfenyl chlorides into more reactive sulfenyl iodides .

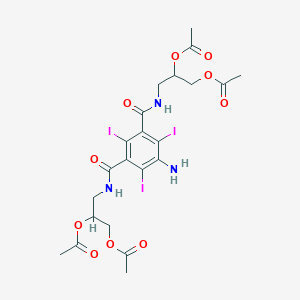

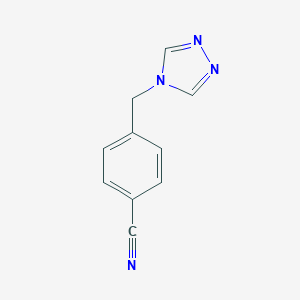

Synthesis of Fused Triazole Derivatives

Tetrabutylammonium iodide can be used as an additive in the synthesis of fused triazole derivatives using a palladium catalyst . Triazole derivatives are important in medicinal chemistry due to their wide range of biological activities.

Preparation of Allyl-PEG-Allyl

Tetrabutylammonium iodide is used to prepare allyl-PEG-allyl, a key intermediate polymer used to synthesize fluorinated amphiphilic copolymers . These copolymers have potential applications in drug delivery and other biomedical fields.

Catalyst in the Synthesis of Ethers

Tetrabutylammonium iodide acts as a catalyst in the synthesis of ethers . Ethers are widely used as solvents and intermediates in the synthesis of other organic compounds.

Ionic Conductivity in Gel Polymer Electrolytes

Tetrabutylammonium iodide is used in gel polymer electrolytes to enhance ionic conductivity . These electrolytes have applications in energy storage devices such as batteries and supercapacitors.

Surface Passivation in Perovskite Solar Cells

Tetrabutylammonium iodide is used for surface passivation in carbon-based CsPbI2Br perovskite solar cells . This helps in enhancing the performance and stability of the solar cells.

Mecanismo De Acción

Target of Action

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt . It is primarily used in phase-transfer reactions . It acts as a catalyst and facilitates the formation of highly stable perovskites with good performances . It can also be used as a source of iodide for nucleophilic displacement reactions .

Mode of Action

TBAI plays a dual role as both a redox catalyst and a supporting electrolyte . It is used for synthesizing tetra-n-butylammonium triiodide by mixing with iodine . It can also be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .

Biochemical Pathways

TBAI is used in the synthesis of fused triazole derivatives using a palladium catalyst . It can also catalyze the conversion of α-methyl styrene derivatives into allylic sulfones by reacting with sulfonylhydrazides under metal-free conditions . Furthermore, it is used in the synthesis of ethers .

Pharmacokinetics

It is known that the tetra-n-butylammonium cation is large and hydrophobic . The absolute enthalpy of hydration (from gas phase) is −260 kJ/mol , which may influence its distribution and elimination in biological systems.

Result of Action

The result of TBAI’s action depends on the specific reaction it is used in. For instance, in the synthesis of fused triazole derivatives, TBAI acts as an additive, facilitating the reaction . In the conversion of α-methyl styrene derivatives into allylic sulfones, TBAI acts as a catalyst .

Action Environment

The action of TBAI can be influenced by environmental factors. For example, at lower temperatures with water, TBAI forms a clathrate hydrate This could potentially affect its efficacy and stability in certain reactions

Safety and Hazards

Direcciones Futuras

Tetrabutylammonium iodide has been used for synthesizing tetra-n-butylammonium triiodide by mixing with iodine . It has also been used as an additive in the synthesis of fused triazole derivatives using palladium catalyst . There are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

Propiedades

IUPAC Name |

tetrabutylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKBAXPHAYBPRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30878092 | |

| Record name | Tetrabutylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrabutylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrabutylammonium iodide | |

CAS RN |

311-28-4 | |

| Record name | Tetrabutylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

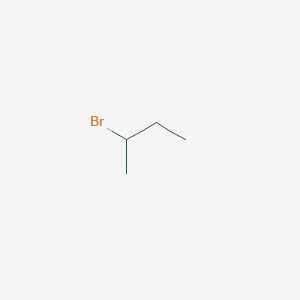

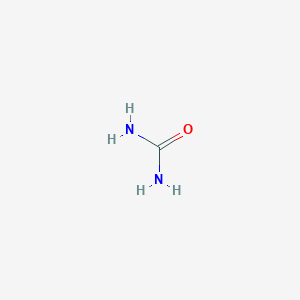

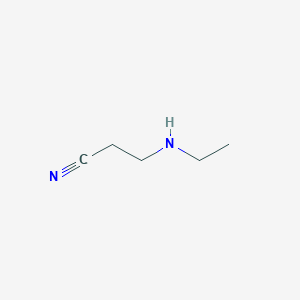

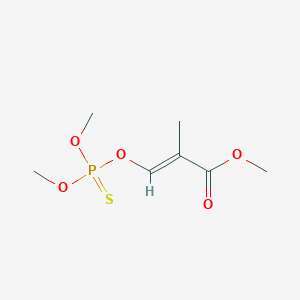

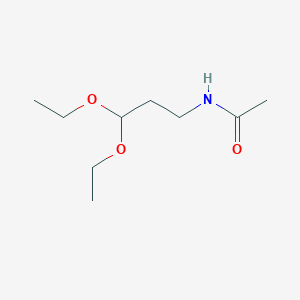

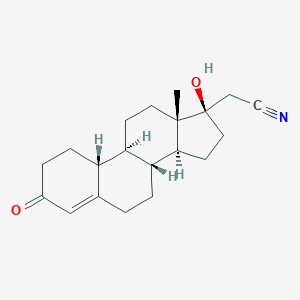

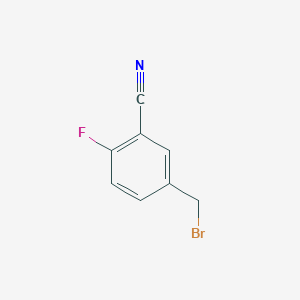

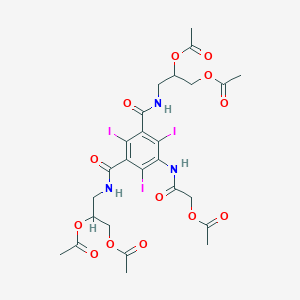

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: TBAI facilitates reactions between reagents located in different immiscible phases, typically aqueous and organic. Its lipophilic tetrabutylammonium cation forms an ion pair with the anionic reactant from the aqueous phase. This ion pair, soluble in the organic phase, shuttles the anion into the organic phase, enabling the reaction. []

ANone: In the synthesis of benzyl phenyl ether from phenol and benzyl chloride, TBAI acts as a phase-transfer catalyst, significantly accelerating the reaction rate compared to reactions without it. []

ANone: TBAI's molecular formula is C16H36IN, and its molecular weight is 369.37 g/mol.

ANone: While a detailed spectroscopic analysis is not provided in the papers, the presence of C-H, C-N, and C-I bonds can be confirmed through infrared (IR) spectroscopy. []

ANone: TBAI demonstrates compatibility with a range of solvents including water, methanol, acetonitrile, N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), dichloromethane, and 1,3-dimethylimidazolidin-2-one. [, , , ]

ANone: TBAI, in conjunction with tin(IV) iodide, catalyzes aldol reactions between α-bromoalkyl phenyl ketones and aldehydes. The reaction conditions (temperature and stoichiometry) dictate the selective formation of either E-α,β-unsaturated ketones or β-hydroxy ketones. [, ]

ANone: Yes, TBAI-based deep eutectic solvents (DESs), formed with polyethylene glycol (PEG), act as both solvents and catalysts for the efficient synthesis of cyclic carbonates from CO2 and epoxides under mild, metal-free conditions. []

ANone: TBAI, alongside tert-butyl hydroperoxide (TBHP), mediates oxidative C(sp2)-S bond formation between enamines and disulfides, leading to α-thioenamine compounds. This transition-metal-free approach exhibits high atom efficiency. []

ANone: TBAI effectively catalyzes the aziridination of olefins with chloramine-T in water, highlighting its utility in environmentally benign reactions. []

ANone: Molecular dynamics simulations of TBAI at the formamide/hexane interface have provided insights into its behavior as a phase-transfer catalyst, revealing its preferential location at the interface and the dynamics of ion movement. []

ANone: While specific SAR studies on TBAI are not discussed in the papers, the size and lipophilicity of the tetrabutylammonium cation are crucial for its phase-transfer catalytic activity. Modifications to these properties would likely impact its performance.

ANone: Information regarding the long-term stability of TBAI under various storage conditions is limited in the provided research.

ANone: While general chemical safety guidelines apply, the provided research does not delve into specific SHE regulations for TBAI.

ANone: TBAI demonstrates superior catalytic activity in certain reactions, like the synthesis of 4-phenyl-1,4-dihydropyridine, compared to TBAB and CETAB. Its selection depends on factors like reaction rate, yield, and ease of operation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)